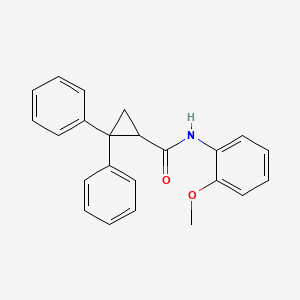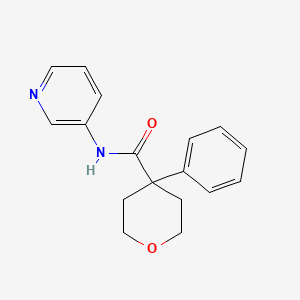![molecular formula C16H20N4O B4984399 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as DMAPN, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DMAPN is a nicotinic acetylcholine receptor (nAChR) agonist, which means it binds to and activates these receptors in the brain and other organs.
Wirkmechanismus
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide binds to and activates nAChRs, which are ion channels that are widely distributed in the brain and other organs. Activation of nAChRs leads to the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which play important roles in cognitive function, mood regulation, and motor control.
Biochemical and Physiological Effects
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to increase dopamine release in the brain, which is associated with improved cognitive function and memory. It also has anti-inflammatory effects and has been shown to reduce the release of pro-inflammatory cytokines in animal models of inflammation. 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is that it is a small molecule that can easily penetrate cell membranes and reach its target receptors. It also has a high affinity for nAChRs, which makes it a potent agonist. However, one limitation is that it can be toxic at high concentrations, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Additionally, more research is needed to understand the long-term effects of 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide on the brain and other organs, as well as its potential side effects.
Synthesemethoden
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized using a multistep reaction starting from nicotinic acid and 2-bromopyridine. The reaction involves several steps, including esterification, reduction, and amidation. The final product is obtained as a white crystalline powder with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease models. 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent.
Eigenschaften
IUPAC Name |
6-(dimethylamino)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20(2)15-9-8-13(12-19-15)16(21)18-11-5-7-14-6-3-4-10-17-14/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJTZRKJZTQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4984335.png)
![1,5-dimethyl-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984343.png)
![2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4984348.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)



![2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)